5-Chloro-7-methoxy-4-methylindoline-2,3-dione
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Overview
Description
5-Chloro-7-methoxy-4-methylindoline-2,3-dione is a heterocyclic compound belonging to the indole family Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-7-methoxy-4-methylindoline-2,3-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes in the presence of an acid catalyst . The reaction conditions often include refluxing in methanol with methanesulfonic acid as the catalyst .
Industrial Production Methods: Industrial production of indole derivatives, including this compound, often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and green chemistry principles is becoming more prevalent to enhance efficiency and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions: 5-Chloro-7-methoxy-4-methylindoline-2,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the indole ring .
Scientific Research Applications
5-Chloro-7-methoxy-4-methylindoline-2,3-dione has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-Chloro-7-methoxy-4-methylindoline-2,3-dione involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
5-Chloroindoline-2,3-dione: Shares a similar core structure but lacks the methoxy and methyl groups.
7-Methoxyindoline-2,3-dione: Similar structure but lacks the chloro and methyl groups.
4-Methylindoline-2,3-dione: Similar structure but lacks the chloro and methoxy groups.
Uniqueness: 5-Chloro-7-methoxy-4-methylindoline-2,3-dione is unique due to the presence of all three substituents (chloro, methoxy, and methyl) on the indole ring. This combination of substituents can significantly influence the compound’s chemical reactivity and biological activity, making it distinct from other similar compounds .
Properties
CAS No. |
89735-63-7 |
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Molecular Formula |
C10H8ClNO3 |
Molecular Weight |
225.63 g/mol |
IUPAC Name |
5-chloro-7-methoxy-4-methyl-1H-indole-2,3-dione |
InChI |
InChI=1S/C10H8ClNO3/c1-4-5(11)3-6(15-2)8-7(4)9(13)10(14)12-8/h3H,1-2H3,(H,12,13,14) |
InChI Key |
WROYNBDJGPORTE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C2=C1C(=O)C(=O)N2)OC)Cl |
Origin of Product |
United States |
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